REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([C:3]2[N:2]([CH3:1])[CH:6]=[CH:5][CH:4]=2)=[O:14])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight with an argon stream
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
bubbling through the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
40 mL of 20% 3-dimethylaminopropylamine in H2O was added
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added
|
Type
|
WASH
|
Details
|
the organic solution was washed with 1N HCl, NaHCO3, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C=1N(C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |